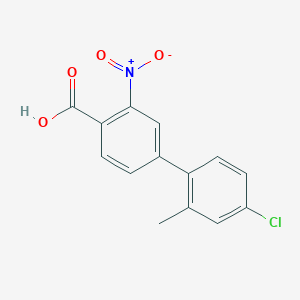
3-(4-Chloro-3-methylphenyl)-5-fluorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-methylphenyl)-5-fluorobenzoic acid, 95% (3-CPA-95) is a chemical compound that is widely used in scientific research applications. It is an important intermediate in the synthesis of various organic compounds and has a wide range of applications in the pharmaceutical, chemical and agricultural industries. 3-CPA-95 is a white, crystalline solid with a molecular weight of 276.65 g/mol and a melting point of 114-116 °C. It is soluble in water, alcohol, and ether and has a low toxicity.
Scientific Research Applications
3-(4-Chloro-3-methylphenyl)-5-fluorobenzoic acid, 95% is used in a wide range of scientific research applications. It is used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. In addition, it is used as a reagent in the synthesis of various derivatives of benzoic acid, such as esters and amides.
Mechanism of Action
3-(4-Chloro-3-methylphenyl)-5-fluorobenzoic acid, 95% acts as a proton donor, donating a hydrogen atom to an electron-rich species. This results in the formation of a carboxylic acid group and the release of a proton. The proton is then available to react with other compounds and can be used to catalyze various chemical reactions.
Biochemical and Physiological Effects
3-(4-Chloro-3-methylphenyl)-5-fluorobenzoic acid, 95% is a relatively non-toxic compound and has no known adverse effects on humans. However, it has been shown to have some biochemical and physiological effects in laboratory studies. In particular, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Advantages and Limitations for Lab Experiments
3-(4-Chloro-3-methylphenyl)-5-fluorobenzoic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive and readily available chemical compound. It is also non-toxic and has no known adverse effects on humans. However, it has some limitations. It is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, it is not very stable and can decompose when heated or exposed to light.
Future Directions
There are many potential future directions for research involving 3-(4-Chloro-3-methylphenyl)-5-fluorobenzoic acid, 95%. These include further investigation of its biochemical and physiological effects, as well as its potential applications in the synthesis of organic compounds. In addition, further research could be conducted to explore its potential as a starting material for the synthesis of pharmaceuticals, agrochemicals, and dyes. Finally, further research could be conducted to explore its potential as a reagent in the synthesis of various derivatives of benzoic acid, such as esters and amides.
Synthesis Methods
3-(4-Chloro-3-methylphenyl)-5-fluorobenzoic acid, 95% can be synthesized by a two-step process. In the first step, 4-chloro-3-methylphenol is reacted with fluorobenzene in the presence of a strong base such as sodium hydroxide. The reaction yields 3-(4-chloro-3-methylphenyl)-5-fluorobenzoic acid, 95% (3-(4-Chloro-3-methylphenyl)-5-fluorobenzoic acid, 95%). In the second step, the product is purified by recrystallization from a mixture of ethanol and water.
properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-4-9(2-3-13(8)15)10-5-11(14(17)18)7-12(16)6-10/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZRTBCSIQEFLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690395 |
Source


|
| Record name | 4'-Chloro-5-fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-40-4 |
Source


|
| Record name | 4'-Chloro-5-fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














